2-(4-ethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide
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Overview
Description
2-(4-ethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide is a complex organic compound that features a combination of phenoxy, thiazole, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Etherification: The phenoxy group can be introduced via a nucleophilic substitution reaction between 4-ethylphenol and an appropriate halide.
Amide bond formation: The final step involves coupling the thiazole derivative with a propanamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and thiazole rings can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones or sulfoxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-ethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-2-methoxyphenol: Shares the phenoxy and methoxy groups but lacks the thiazole and amide functionalities.
2-(4-methoxyphenyl)-1,3-thiazole: Contains the thiazole and methoxy groups but lacks the phenoxy and amide functionalities.
Uniqueness
2-(4-ethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H24N2O3S |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]propanamide |
InChI |
InChI=1S/C22H24N2O3S/c1-4-16-5-9-20(10-6-16)27-15(2)21(25)23-13-18-14-28-22(24-18)17-7-11-19(26-3)12-8-17/h5-12,14-15H,4,13H2,1-3H3,(H,23,25) |
InChI Key |
SMRCIYSUWJGJOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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